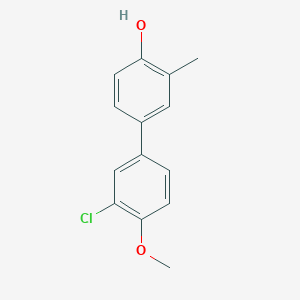
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% (4-CMM) is a phenolic compound that is used in a variety of scientific research applications. It is a clear, colorless liquid with a strong odor and has a melting point of 38-40°C. 4-CMM is a versatile compound that can be used in a variety of ways, including in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a catalyst in organic synthesis.
科学研究应用
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% has a variety of scientific research applications. It is commonly used in the synthesis of other compounds, such as 2-methyl-4-(3-chloro-4-methoxyphenyl)phenol and 3-chloro-4-methoxybenzaldehyde. It is also used as a reagent in biochemical and physiological experiments, as it is a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT). 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% is also used as a catalyst in organic synthesis, as it can act as a Lewis acid to promote the formation of C-C and C-O bonds.
作用机制
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% is largely unknown, but it is believed to act as an inhibitor of COMT. COMT is an enzyme that is involved in the metabolism of catecholamines, such as dopamine and epinephrine. 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% binds to the active site of COMT, preventing it from catalyzing the reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% are largely unknown. However, due to its ability to inhibit COMT, it is believed to have an effect on the metabolism of catecholamines. In particular, it is thought to increase the levels of dopamine and epinephrine in the body, which can lead to increased alertness, focus, and energy.
实验室实验的优点和局限性
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a versatile compound that can be used in a variety of ways. Additionally, it is relatively stable and has a low toxicity, making it safe to handle in the lab.
However, there are some limitations to using 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% in lab experiments. It is a relatively expensive compound, and it is not widely available. Additionally, its mechanism of action is not fully understood, so its effects on biochemical and physiological processes are not fully known.
未来方向
There are several potential future directions for research on 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%. First, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, more research could be done to develop more cost-effective and efficient methods of synthesizing 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%. Finally, further research could be done to explore the potential applications of 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% in other areas, such as drug development and environmental remediation.
合成方法
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with 3-chloro-4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of a 3-chloro-4-methoxybenzaldehyde intermediate, which is then reacted with 2-methylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This second reaction yields 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% as the final product.
属性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-10(3-5-13(9)16)11-4-6-14(17-2)12(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTMKRPQIIJANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683932 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-18-5 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

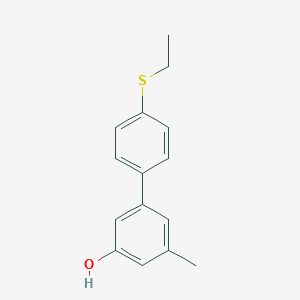





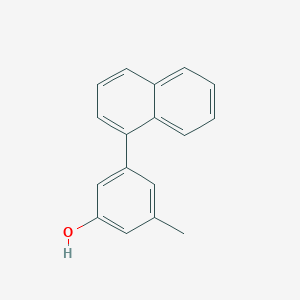
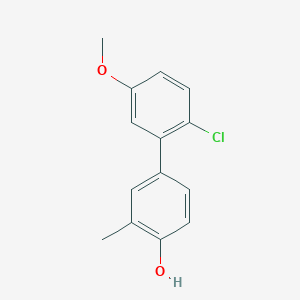
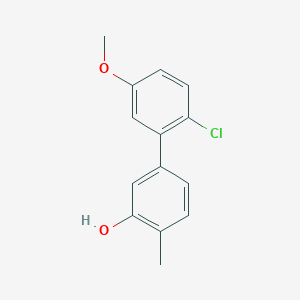
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95%](/img/structure/B6372013.png)


![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6372038.png)
